Cas no 2282022-01-7 ((S)-Ethyl?3-aminoheptanoate)

(S)-Ethyl?3-aminoheptanoate Chemical and Physical Properties
Names and Identifiers
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- (S)-Ethyl?3-aminoheptanoate
- 2282022-01-7
- EN300-6747783
- ethyl (3S)-3-aminoheptanoate
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- Inchi: 1S/C9H19NO2/c1-3-5-6-8(10)7-9(11)12-4-2/h8H,3-7,10H2,1-2H3/t8-/m0/s1
- InChI Key: JNGBZUJKBCAYEA-QMMMGPOBSA-N
- SMILES: [C@H](N)(CCCC)CC(=O)OCC
Computed Properties
- Exact Mass: 173.141578849g/mol
- Monoisotopic Mass: 173.141578849g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 7
- Complexity: 126
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 52.3Ų
- XLogP3: 1.3
(S)-Ethyl?3-aminoheptanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6747783-2.5g |
ethyl (3S)-3-aminoheptanoate |
2282022-01-7 | 95.0% | 2.5g |
$1539.0 | 2025-03-13 | |
Enamine | EN300-6747783-1.0g |
ethyl (3S)-3-aminoheptanoate |
2282022-01-7 | 95.0% | 1.0g |
$785.0 | 2025-03-13 | |
Enamine | EN300-6747783-0.1g |
ethyl (3S)-3-aminoheptanoate |
2282022-01-7 | 95.0% | 0.1g |
$691.0 | 2025-03-13 | |
Enamine | EN300-6747783-5.0g |
ethyl (3S)-3-aminoheptanoate |
2282022-01-7 | 95.0% | 5.0g |
$2277.0 | 2025-03-13 | |
Enamine | EN300-6747783-0.25g |
ethyl (3S)-3-aminoheptanoate |
2282022-01-7 | 95.0% | 0.25g |
$723.0 | 2025-03-13 | |
Enamine | EN300-6747783-0.05g |
ethyl (3S)-3-aminoheptanoate |
2282022-01-7 | 95.0% | 0.05g |
$660.0 | 2025-03-13 | |
Enamine | EN300-6747783-0.5g |
ethyl (3S)-3-aminoheptanoate |
2282022-01-7 | 95.0% | 0.5g |
$754.0 | 2025-03-13 | |
Enamine | EN300-6747783-10.0g |
ethyl (3S)-3-aminoheptanoate |
2282022-01-7 | 95.0% | 10.0g |
$3376.0 | 2025-03-13 |
(S)-Ethyl?3-aminoheptanoate Related Literature
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Junping Hu,Yingchun Cheng,Hui Ying Yang,Yugui Yao,Shengyuan A. Yang Nanoscale, 2016,8, 15340-15347
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
Additional information on (S)-Ethyl?3-aminoheptanoate
Comprehensive Overview of (S)-Ethyl 3-aminoheptanoate (CAS No. 2282022-01-7)
(S)-Ethyl 3-aminoheptanoate (CAS No. 2282022-01-7) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique stereochemistry and functional groups, holds potential applications in the development of novel therapeutics and as a valuable intermediate in organic synthesis.
The molecular structure of (S)-Ethyl 3-aminoheptanoate consists of a seven-carbon chain with an amino group at the third position and an ethyl ester group at the carboxylic acid terminus. The presence of the chiral center at the third carbon atom imparts enantiomeric specificity, which is crucial for its biological activity and interactions with biomolecules.
Recent studies have highlighted the importance of chiral amines in drug discovery and development. Chiral amines, such as (S)-Ethyl 3-aminoheptanoate, can serve as building blocks for the synthesis of complex molecules with therapeutic potential. For instance, they can be used to create prodrugs that enhance the bioavailability and pharmacokinetic properties of active pharmaceutical ingredients (APIs).
In the context of medicinal chemistry, (S)-Ethyl 3-aminoheptanoate has been explored for its role in modulating various biological pathways. One notable application is its use as a precursor in the synthesis of compounds targeting G protein-coupled receptors (GPCRs), which are key targets for many therapeutic agents. GPCRs are involved in a wide range of physiological processes, including neurotransmission, hormone signaling, and immune responses.
Furthermore, (S)-Ethyl 3-aminoheptanoate has shown promise in the development of drugs for neurological disorders. Research has indicated that chiral amines can influence neurotransmitter levels and receptor activity, making them potential candidates for treating conditions such as Alzheimer's disease, Parkinson's disease, and depression. The ability to fine-tune the stereochemistry of these compounds allows for the optimization of their pharmacological profiles.
In addition to its medicinal applications, (S)-Ethyl 3-aminoheptanoate is also valuable in synthetic organic chemistry. Its versatile functional groups enable it to undergo a variety of chemical transformations, including nucleophilic substitution, reduction, and coupling reactions. These reactions can be leveraged to synthesize a wide array of complex molecules with diverse applications in materials science, agrochemicals, and other industries.
The synthesis of (S)-Ethyl 3-aminoheptanoate typically involves multistep processes that ensure high enantiomeric purity. Common synthetic routes include asymmetric hydrogenation, enzymatic resolution, and chiral auxiliary methods. Each approach has its advantages and challenges, and researchers continue to explore new methodologies to improve yield and efficiency.
The physical properties of (S)-Ethyl 3-aminoheptanoate, such as solubility, melting point, and boiling point, are essential for its handling and application in various processes. These properties can be influenced by factors such as temperature, pressure, and solvent choice. Understanding these parameters is crucial for optimizing synthetic protocols and ensuring the stability and purity of the final product.
In conclusion, (S)-Ethyl 3-aminoheptanoate (CAS No. 2282022-01-7) is a multifaceted compound with significant potential in both medicinal chemistry and synthetic organic chemistry. Its unique stereochemistry and functional groups make it a valuable tool for developing novel therapeutics and advancing our understanding of biological systems. As research in this area continues to evolve, it is likely that new applications and insights will emerge, further solidifying the importance of this compound in the scientific community.
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